Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate
Description
Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate is a complex organic compound characterized by its unique spiro structure. This compound contains a spiro[5.5]undecane skeleton with an ethyl acetate group attached. The molecular structure includes 33 hydrogen atoms, 19 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . The presence of both ester and tertiary amine functional groups makes it an interesting subject for various chemical reactions and applications.
Properties
CAS No. |
67626-20-4 |
|---|---|
Molecular Formula |
C19H33NO2 |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
ethyl 2-(2-pentyl-2-azaspiro[5.5]undec-9-en-1-yl)acetate |
InChI |
InChI=1S/C19H33NO2/c1-3-5-9-14-20-15-10-13-19(11-7-6-8-12-19)17(20)16-18(21)22-4-2/h6-7,17H,3-5,8-16H2,1-2H3 |
InChI Key |
LKDOPESZWHHVDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCCC2(C1CC(=O)OCC)CCC=CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate typically involves multi-step organic reactions. One common method includes the formation of the spiro[5.5]undecane core followed by the introduction of the ethyl acetate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester and amine groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups, such as 1,3-dioxane or 1,3-dithiane rings.
Ethyl acetate derivatives: Compounds with similar ester groups but different core structures.
Uniqueness
Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate is unique due to its combination of a spiro[5.5]undecane skeleton with both ester and tertiary amine functional groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
